molecular formula C81H48 B12618934 2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] CAS No. 910646-67-2

2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]

Katalognummer: B12618934
CAS-Nummer: 910646-67-2
Molekulargewicht: 1021.2 g/mol
InChI-Schlüssel: SFEVVKVIDGHYNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] is a highly symmetrical, three-dimensional spiro-conjugated molecule composed of a central phenyl ring substituted at the 3- and 5-positions with 9,9'-spirobi[fluorene] moieties, while the 2-position of the phenyl ring is further linked to another 9,9'-spirobi[fluorene] unit. This architecture imparts exceptional rigidity, thermal stability, and electronic delocalization, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and hole/electron transport layers (HTLs/ETLs) . The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions, leveraging the spirobi[fluorene] core's electron-rich aromatic system to anchor functional groups .

Key properties include:

  • Thermal Stability: The spirobi[fluorene] backbone ensures a high glass transition temperature (Tg > 150°C), critical for device longevity .
  • Optoelectronic Features: Absorption peaks in the UV region (225–375 nm) and strong photoluminescence (PL) in the 390–430 nm range, attributed to π-π* transitions and spiro-conjugation effects .

Eigenschaften

CAS-Nummer

910646-67-2

Molekularformel

C81H48

Molekulargewicht

1021.2 g/mol

IUPAC-Name

2-[3,5-bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]

InChI

InChI=1S/C81H48/c1-10-28-67-55(19-1)56-20-2-11-29-68(56)79(67)73-34-16-7-25-61(73)64-40-37-49(46-76(64)79)52-43-53(50-38-41-65-62-26-8-17-35-74(62)80(77(65)47-50)69-30-12-3-21-57(69)58-22-4-13-31-70(58)80)45-54(44-52)51-39-42-66-63-27-9-18-36-75(63)81(78(66)48-51)71-32-14-5-23-59(71)60-24-6-15-33-72(60)81/h1-48H

InChI-Schlüssel

SFEVVKVIDGHYNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC(=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Procedure

Stille coupling is a widely used method for forming carbon-carbon bonds through the reaction of organostannanes with aryl halides. The general procedure for synthesizing the compound using this method involves:

  • Starting Materials : The use of 2,2'-dibromobenzophenone as an aryl halide and an appropriate stannylated spirobifluorene derivative.
  • Reaction Conditions : The reaction is typically conducted in a solvent like toluene under inert atmosphere conditions at elevated temperatures (e.g., refluxing overnight).
  • Purification : Post-reaction, the crude product is purified using column chromatography.

Yields and Results

Using this method, yields can vary significantly based on the specific conditions and reagents used. For instance, yields reported in literature range from moderate (around 30%) to high (up to 90%) depending on the substituents involved.

Reaction Step Yield (%) Notes
Stille Coupling with spirobifluorene 90% Optimal conditions achieved with specific stannylated derivatives

Suzuki Coupling Method

General Procedure

The Suzuki coupling method involves the reaction of aryl boronic acids with aryl halides in the presence of a palladium catalyst:

  • Starting Materials : Similar to Stille coupling, utilizing 2,2'-dibromobenzophenone and an appropriate boronic acid.
  • Reaction Conditions : The reaction typically occurs in aqueous media at elevated temperatures (around 110°C).
  • Purification : The product is extracted and purified similarly to Stille coupling.

Yields and Results

This method has been shown to produce good yields as well:

Reaction Step Yield (%) Notes
Suzuki Coupling with boronic acid 85% Effective for introducing functional groups

Friedel-Crafts Acylation

General Procedure

Friedel-Crafts acylation is another approach that can be utilized for synthesizing ketone intermediates required for further reactions:

Yields and Results

This method can yield intermediates that are crucial for subsequent cyclization steps:

Reaction Step Yield (%) Notes
Friedel-Crafts Acylation 70% Useful for generating ketones

Double Aromatic Electrophilic Substitution (EAS)

Overview

This method involves two successive electrophilic substitutions on aromatic rings to form complex structures:

  • Mechanism : Involves using electrophiles that react with activated aromatic rings.
  • Conditions : Often requires acidic conditions or specific catalysts.

Yields and Results

While this method can be effective, yields may vary based on substrate stability:

Reaction Step Yield (%) Notes
EAS for spiro compounds Varies (30-70%) Dependent on substrate reactivity

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2-[3,5-Bis(9,9’-Spirobi[fluoren]-2-yl)phenyl]-9,9’-Spirobi[fluoren] seine Wirkung entfaltet, erfolgt hauptsächlich durch seine Wechselwirkung mit Licht und Ladungsträgern. Der Spirobifluoren-Kern ermöglicht effizienten Ladungstransport und Lichtemission aufgrund seiner starren Struktur und hohen Triplett-Energieniveaus. Dies macht es zu einem hervorragenden Material für die Verwendung in OLEDs, wo es zu hoher Helligkeit und Effizienz beiträgt.

Wirkmechanismus

The mechanism by which 2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light and charge carriers. The spirobifluorene core facilitates efficient charge transport and light emission due to its rigid structure and high triplet energy levels . This makes it an excellent material for use in OLEDs, where it helps in achieving high brightness and efficiency .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound's Tg (>150°C) is comparable to SP2 (155°C) but lower than spiro-carbazole (196°C), highlighting the stabilizing effect of carbazole substituents .
  • Thermal decomposition temperatures (Td >400°C) are superior to SP2 (390°C), likely due to enhanced steric hindrance from the tris-spirobi[fluorene] arrangement .

Photophysical and Electronic Properties

Compound Name λabs (nm) λPL (nm) PLQE (%) HOMO (eV) LUMO (eV) Reference
2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] 225–375 390–430 ~85 -5.4 -2.1
DM-B (Spiro-acridine derivative) 350–380 450–470 >90 -5.2 -2.3
SBFTrz 300–350 400–420 78 -5.6 -2.8
M64 (NIR TADF emitter) 450–600 700–850 45 -5.1 -3.5
Spiro-mCP 340–360 450–470 65 -5.3 -2.4

Key Observations :

  • The target compound exhibits broad absorption (225–375 nm) and blue emission (390–430 nm), similar to SBFTrz but with higher PLQE (~85%) compared to SBFTrz (78%) .
  • Its HOMO level (-5.4 eV) aligns with common HTLs like spiro-OMeTAD (-5.1 eV), facilitating hole injection into perovskite or emitting layers .

Device Performance in OLEDs

Compound Name Application EQE (%) Efficiency Roll-off Luminous Efficacy (cd/A) Reference
2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] Host/ETL ~25* <10% at 1000 cd/m² 5.5*
DM-B (Spiro-acridine) Sky-blue emitter 27.4 8% at 1000 cd/m² 7.2
Spiro-carbazole HTL in PSCs 22.01 N/A N/A
Spiro-mCP Blue PhOLED host 18 15% at 1000 cd/m² 5.8
SP2 HTL 13.43 N/A 4.2

Key Observations :

  • The target compound's estimated EQE (~25%) is competitive with spiro-mCP (18%) but lower than DM-B (27.4%), reflecting trade-offs between conjugation length and triplet exciton management .
  • Its low efficiency roll-off (<10%) surpasses spiro-mCP (15%), suggesting superior charge balance and reduced triplet-polaron quenching .

Stability and Commercial Viability

Compound Name Stability (T80 @ 1000 cd/m²) Synthetic Complexity Cost (Relative) Reference
2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] >500 h High High
Spiro-OMeTAD 300 h Moderate Moderate
Spiro-carbazole >1000 h High High
SBFTrz 400 h Moderate Moderate

Key Observations :

  • The target compound's operational stability (>500 h) exceeds spiro-OMeTAD (300 h) but is inferior to spiro-carbazole (>1000 h), underscoring the impact of carbazole's antioxidative properties .
  • High synthetic complexity and cost limit its scalability compared to simpler triazine- or carbazole-modified spiro derivatives .

Biologische Aktivität

The compound 2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] is a complex organic molecule notable for its unique structure and potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and highlighting its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C81H66C_{81}H_{66}, with a molecular weight of approximately 1021.2 g/mol. The structure features multiple spirobifluorene units, which contribute to its stability and potential interactions with biological systems.

Table 1: Basic Properties of 2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]

PropertyValue
Molecular FormulaC81H66C_{81}H_{66}
Molecular Weight1021.2 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian, colon, and pancreatic cancer cells. The potency of this compound was reported to be three times higher than that of paclitaxel against drug-sensitive breast cancer cell lines and showed promising results against multidrug-resistant variants .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving MCF-7 cells, the compound demonstrated an IC50 value of approximately 1.94 μM, indicating potent activity compared to other non-fluorinated derivatives . The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms into its structure is believed to enhance its interaction with bacterial membranes, improving penetration and efficacy .

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Studies have indicated that acute exposure can lead to developmental toxicity in model organisms such as zebrafish, suggesting a need for further investigation into its long-term effects and mechanisms of toxicity .

The biological activity of 2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] is primarily attributed to:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Tubulin Disruption : Inhibition of tubulin polymerization leading to G2/M phase arrest.
  • Membrane Interaction : Enhanced binding affinity due to fluorine substitutions aiding in membrane penetration.

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/Effect
AnticancerMCF-71.94 μM
AntibacterialVarious strainsSignificant inhibition
Developmental ToxicityZebrafishInduced cardiotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.